N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide
Description
This compound features a thiazole-5-carboxamide core substituted with a 4-methyl group, a 3-(3-chlorophenyl)ureido moiety at position 2, and a benzo[d][1,3]dioxol-5-ylmethyl group attached via the amide nitrogen. Its structure combines a thiazole heterocycle with a benzodioxole ring system, which is associated with diverse biological activities, including antiviral and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S/c1-11-17(18(26)22-9-12-5-6-15-16(7-12)29-10-28-15)30-20(23-11)25-19(27)24-14-4-2-3-13(21)8-14/h2-8H,9-10H2,1H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWRLWFXNMSOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic properties, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 393.88 g/mol. Its structure features a thiazole ring, a benzo[d][1,3]dioxole moiety, and a chlorophenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃O₃S |
| Molecular Weight | 393.88 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not yet determined |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with thiazole structures have shown promising results against various cancer cell lines.
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells through various pathways. In vitro studies demonstrated that it can induce apoptosis in human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) by activating caspase pathways .
- Targeting Kinases : Some derivatives have been identified to inhibit key kinases involved in cancer progression. For example, compounds that interact with the ERK1/2 signaling pathway have shown enhanced cytotoxicity against tumor cells .
Cytotoxicity Studies
Cytotoxicity assays using the MTT method revealed that this compound has an IC50 value comparable to established chemotherapeutic agents like doxorubicin .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| A549 | 8.10 | Doxorubicin | 0.877 |
| MCF-7 | 10.79 | Bleomycin | 0.50 |
Study 1: Antiproliferative Activity
A study conducted on various thiazole derivatives demonstrated that modifications on the thiazole ring significantly impact anticancer activity. The study highlighted that this compound exhibited superior antiproliferative effects against multiple cancer cell lines compared to its analogs .
Study 2: Mechanistic Insights
In another investigation, the compound was subjected to Western blot analysis to elucidate its mechanism of action. The results indicated that it effectively inhibits the phosphorylation of key proteins involved in cell cycle regulation, thereby inducing cell cycle arrest at the G1 phase .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional similarities to other thiazole-carboxamide derivatives are analyzed below. Key differences in substituents and biological activities are highlighted.
Core Thiazole Derivatives
Key Observations :
- The benzodioxolylmethyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to dichlorobenzyl analogs .
- Ureido substituents at position 2 (e.g., 3-chlorophenyl vs. 4-acetylphenyl) influence target selectivity. For example, 4-acetylphenylureido derivatives show antiviral activity , while the 3-chlorophenyl group may favor immunomodulatory effects .
Benzodioxole-Containing Derivatives
Key Observations :
- 3-Chlorophenyl ureido vs. trifluoromethylphenyl groups may modulate metabolic stability and off-target effects .
Physical Properties
Research Findings and Implications
- Antiviral Activity : Dichlorobenzyl-substituted analogs (e.g., Compound 8) demonstrate activity against Flavivirus envelope proteins, though the target compound’s 3-chlorophenyl group may reduce antiviral efficacy .
- Synthetic Challenges : The benzodioxole moiety requires inert atmosphere conditions (e.g., argon) during synthesis to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
